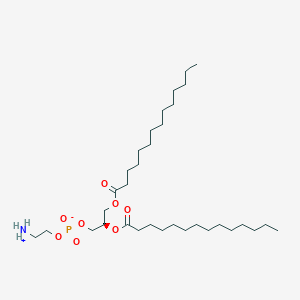
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
説明
2. 製法
合成経路と反応条件
1,2-ジミリストイル-sn-グリセロ-3-ホスホエタノールアミンは、グリセロールとミリスチン酸のエステル化、続いて得られたジグリセリドのホスホエタノールアミンによるリン酸化によって合成することができます。 反応は一般的に、ジシクロヘキシルカルボジイミド(DCC)やジメチルアミノピリジン(DMAP)などの触媒を用いてエステル化プロセスを促進します.
工業生産方法
1,2-ジミリストイル-sn-グリセロ-3-ホスホエタノールアミンの工業生産には、大規模なエステル化とリン酸化プロセスが関与します。 連続フローリアクターと高度な精製技術を使用することで、最終製品の高収率と高純度が保証されます.
特性
CAS番号 |
998-07-2 |
|---|---|
分子式 |
C33H66NO8P |
分子量 |
635.9 g/mol |
IUPAC名 |
2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1 |
InChIキー |
NEZDNQCXEZDCBI-WJOKGBTCSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
外観 |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
他のCAS番号 |
998-07-2 |
物理的記述 |
Solid |
同義語 |
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
4. 科学研究における用途
1,2-ジミリストイル-sn-グリセロ-3-ホスホエタノールアミンは、科学研究において幅広い用途があります。
科学的研究の応用
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and other lipid-based structures for drug delivery systems.
Biology: Plays a role in the study of membrane dynamics and protein-lipid interactions.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties.
作用機序
6. 類似の化合物との比較
類似の化合物
1,2-ジミリストイル-sn-グリセロ-3-ホスホコリン: 構造は似ていますが、ホスホエタノールアミンではなくホスホコリン基を含んでいます.
1,2-ジミリストイル-sn-グリセロ-3-ホスホグリセロール: ホスホグリセロール基を含み、同様の用途に使用されます.
1,2-ジミリストイル-sn-グリセロ-3-ホスホエタノールアミン-N-[メトキシ(ポリエチレングリコール)-2000]: 高度な薬物送達システムに使用されるポリエチレングリコールコンジュゲート.
独自性
1,2-ジミリストイル-sn-グリセロ-3-ホスホエタノールアミンは、膜タンパク質との特定の相互作用と、安定な脂質二重層を形成する能力により、独特です。 さまざまな科学的および産業的用途における汎用性は、他の同様の化合物とは一線を画しています.
類似化合物との比較
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar in structure but contains a phosphocholine group instead of phosphoethanolamine.
1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol: Contains a phosphoglycerol group and is used in similar applications.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]: A polyethylene glycol conjugate used in advanced drug delivery systems.
Uniqueness
This compound is unique due to its specific interaction with membrane proteins and its ability to form stable lipid bilayers. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


